Boc-D-glu(obzl)-osu

Description

Significance of D-Amino Acid Derivatives in Peptide Chemistry and Beyond

While proteins in nature are predominantly composed of L-amino acids, the incorporation of their D-enantiomers into synthetic peptides offers significant advantages. Peptides containing D-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. biopharmaspec.combiosyntan.de This increased stability can prolong the half-life of peptide-based drugs in the body. biopharmaspec.com

Furthermore, the introduction of D-amino acids can induce specific secondary structures, such as beta-turns, which can be critical for biological activity. biosyntan.denih.gov By strategically replacing L-amino acids with their D-counterparts, chemists can fine-tune the conformation and biological properties of a peptide. rsc.org This approach has been instrumental in the development of peptide mimetics and therapeutic peptides with improved potency and duration of action, such as the analgesic DALA (D-Ala-2 Met Enkephalin analogue). biopharmaspec.com The presence of D-amino acids has also been noted in naturally occurring antibacterial peptides, contributing to their resistance against protease digestion. rsc.org

Role of Activated Esters in Amide Bond Formation Mechanisms

The formation of an amide (peptide) bond between two amino acids is a condensation reaction that is not spontaneous and requires the "activation" of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. bachem.com Activated esters, such as N-hydroxysuccinimide (NHS) esters, are widely used for this purpose. bachem.comthieme-connect.com

NHS esters are formed by the reaction of a carboxylic acid with N-hydroxysuccinimide. wikipedia.org The resulting ester is sufficiently stable to be isolated and purified, yet highly reactive towards primary amines, like the N-terminal amino group of a peptide. wikipedia.orgnih.gov The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon, leading to the formation of a stable amide bond and the release of the N-hydroxysuccinimide byproduct, which is water-soluble and easily removed. umich.edu This method is highly efficient and minimizes side reactions, such as racemization, especially when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). bachem.comumich.edu The use of NHS esters has become a cornerstone of both solution-phase and solid-phase peptide synthesis due to their reliability and ease of use. bachem.commedchemexpress.com

Scope and Research Focus on Boc-D-glu(obzl)-osu

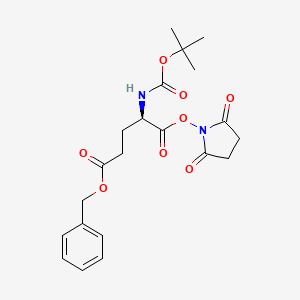

This compound is a bifunctional building block designed for the strategic incorporation of a D-glutamic acid residue into a peptide sequence. The N-terminal tert-butoxycarbonyl (Boc) group provides temporary protection of the alpha-amino group, which can be removed under specific acidic conditions. The gamma-carboxyl group of the glutamic acid side chain is protected as a benzyl (B1604629) ester (OBzl) to prevent its participation in unwanted side reactions during peptide coupling. This protecting group is stable under the conditions used for Boc-group removal but can be cleaved later, typically by catalytic hydrogenation. bachem.com

The key feature of this compound is the N-hydroxysuccinimide ester at the alpha-carboxyl group. This "activated" ester allows for the direct and efficient coupling of the D-glutamic acid derivative to the free amino group of a growing peptide chain. arctomsci.comchemsrc.com Research on this compound is primarily focused on its application in solid-phase peptide synthesis (SPPS) to create peptides with specific structural and functional properties conferred by the D-glutamic acid residue. medchemexpress.comchemicalbook.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18800-76-5 | chemimpex.comchemicalbook.com |

| Molecular Formula | C21H26N2O8 | chemimpex.comchemicalbook.com |

| Molecular Weight | 434.45 g/mol | chemimpex.com |

| Appearance | White to off-white powder | chemimpex.compeptide.com |

| Melting Point | 100-106 °C | chemimpex.com |

| Optical Rotation | [a]D20 = +27 ± 2º (c=1 in HCN) | chemimpex.com |

| Purity | ≥ 99% (HPLC) | chemimpex.com |

| Storage Conditions | 0-8 °C | chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)31-23-16(24)10-11-17(23)25)9-12-18(26)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJBCWSNHLGDLQ-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for Boc D Glu Obzl Osu

Precursor Synthesis and Orthogonal Protection Strategies for D-Glutamic Acid

The journey to Boc-D-glu(obzl)-osu begins with the strategic protection of the functional groups of D-Glutamic acid. This involves the use of orthogonal protecting groups, which can be removed under different conditions, allowing for selective deprotection at various stages of peptide synthesis. bzchemicals.com

Derivatization of D-Glutamic Acid: α-Amino and γ-Carboxyl Protection

To prevent unwanted side reactions during peptide coupling, the α-amino group and the γ-carboxyl group of D-glutamic acid must be masked.

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino functionality in amino acids. wikipedia.org Its introduction is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgnih.gov This reaction transforms the nucleophilic amine into a carbamate, which is stable under various conditions but can be readily cleaved with acids like trifluoroacetic acid (TFA). wikipedia.orgyoutube.comjk-sci.com

Common methods for Boc protection include:

Stirring a mixture of the amine and di-tert-butyl dicarbonate in water. wikipedia.org

Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (B95107) (THF). wikipedia.org

Reaction in a biphasic system of chloroform (B151607) and aqueous sodium bicarbonate. wikipedia.org

| Reagent/Condition | Purpose |

| Di-tert-butyl dicarbonate (Boc₂O) | Source of the Boc group |

| Base (e.g., NaOH, DMAP, TEA) | To facilitate the reaction wikipedia.orgjk-sci.com |

| Solvent (e.g., water, THF, ACN) | Reaction medium wikipedia.org |

The side-chain carboxyl group of glutamic acid is commonly protected as a benzyl (B1604629) ester (OBzl). This protection is crucial to prevent the formation of undesired side products during peptide synthesis. bzchemicals.com The benzyl ester is stable under the conditions required for peptide coupling and Boc-group removal but can be cleaved by hydrogenolysis.

The synthesis of the γ-benzyl ester of glutamic acid can be achieved by reacting L-glutamic acid with benzyl alcohol under acidic conditions, with precise temperature control to minimize side reactions at the α-carboxyl group. vulcanchem.com Another patented method involves the use of substantially 100% sulfuric acid with a lower aliphatic alcohol, followed by precipitation. google.com This direct esterification yields gamma-benzyl glutamate (B1630785). google.com

| Method | Reagents | Key Conditions |

| Acid-catalyzed Esterification | L-Glutamic acid, Benzyl alcohol, Acid catalyst | Temperature control (60-80°C) vulcanchem.com |

| Sulfuric Acid Method | Glutamic acid, Benzyl alcohol, 100% Sulfuric acid | Reaction time of 2-6 hours google.com |

N-α-tert-Butoxycarbonyl (Boc) Functionalization

Stereochemical Purity Retention during Initial Protection Steps

Maintaining the stereochemical integrity of the chiral center at the α-carbon is a critical challenge throughout peptide synthesis. rsc.org The conditions used for both the introduction of protecting groups and subsequent reactions must be carefully controlled to prevent racemization. rsc.orgnih.gov The formation of azlactones, which can lead to loss of chirality, is a known risk, particularly with activated Nα-acyl amino acids. wiley-vch.de The use of mild reaction conditions and careful selection of reagents are essential to preserve the stereochemical purity of the D-glutamic acid derivative. youtube.comrsc.org For instance, in some synthetic methodologies, attention to basic Suzuki conditions is necessary to maintain stereochemical integrity. nih.gov

Activation of α-Carboxyl Group to Form the N-Hydroxysuccinimide (OSu) Ester

With the α-amino and γ-carboxyl groups appropriately protected, the final step in the synthesis of the precursor is the activation of the α-carboxyl group.

Principles of Active Esterification for Peptide Coupling

To facilitate the formation of a peptide bond, the α-carboxyl group of the N-protected amino acid is converted into a more reactive form, known as an active ester. wikipedia.orgsci-hub.se N-Hydroxysuccinimide (NHS) esters, also referred to as OSu esters, are widely used for this purpose. wikipedia.orgbachem.com These esters are stable enough to be isolated and stored, yet sufficiently reactive to acylate the amino group of another amino acid under mild conditions. google.comchemicalbook.com

The formation of the N-hydroxysuccinimide ester of Boc-D-glu(obzl)-OH is typically achieved by reacting it with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orggoogle.com The reaction proceeds in an anhydrous solvent to form the highly reactive activated acid intermediate, which then reacts with NHS to form the more stable OSu ester. wikipedia.org The resulting this compound is a crystalline, stable compound that is highly effective in peptide synthesis. google.commedchemexpress.comchemsrc.com

| Component | Function |

| Boc-D-glu(obzl)-OH | The protected amino acid |

| N-Hydroxysuccinimide (NHS or HOSu) | Activating reagent wikipedia.org |

| Coupling Agent (e.g., DCC, EDC) | Facilitates ester formation wikipedia.org |

| Anhydrous Solvent (e.g., Dioxane) | Reaction medium google.com |

Optimized Synthesis Protocols for this compound Formation

Carbodiimide-Mediated Coupling with N-Hydroxysuccinimide (HOSu)

A prevalent and effective method for the synthesis of this compound involves the activation of the free carboxylic acid of Boc-D-glu(obzl)-OH using a carbodiimide (B86325) reagent in the presence of N-Hydroxysuccinimide (HOSu). This reaction results in the formation of the desired active ester.

The general reaction scheme involves the reaction of Boc-D-glu(obzl)-OH with HOSu and a carbodiimide, such as dicyclohexylcarbodiimide (DCC). The carbodiimide facilitates the condensation by activating the carboxyl group, which is then attacked by the hydroxyl group of HOSu to form the succinimidyl ester.

Detailed Research Findings:

Research has demonstrated that the reaction conditions, including the choice of solvent and the stoichiometry of the reagents, significantly influence the outcome of the synthesis. For instance, a common procedure involves dissolving Boc-D-glu(obzl)-OH and HOSu in an appropriate solvent, followed by the addition of the carbodiimide. google.com

A study detailed a synthesis where Boc-L-glutamic acid-α-benzyl ester was reacted with N-hydroxysuccinimide and dicyclohexylcarbodiimide. google.com Although this example uses the L-enantiomer, the principles are directly applicable to the D-enantiomer. The reaction progress can be monitored, and upon completion, the by-product, dicyclohexylurea (DCU), which is poorly soluble in many organic solvents, can be largely removed by filtration. thieme-connect.de

Further purification is often necessary to obtain a product of high purity. A patent describes a process where, after the reaction of BOC-L-glutamic acid-a-benzyl ester with N-hydroxy-succinimide and dicyclohexyl-carbodiimide, the resulting product was purified. google.com While this specific example did not lead to a crystalline product without purification, it highlights the importance of the purification step. google.com The use of one equivalent of N-hydroxysuccinimide yielded a product that was almost pure after column chromatography, whereas using two equivalents resulted in a lower melting point product. google.com

The table below summarizes typical reactants and conditions for this method.

| Reactant/Condition | Role/Parameter | Example Specification |

| Boc-D-glu(obzl)-OH | Starting Material | The protected amino acid to be activated. |

| N-Hydroxysuccinimide (HOSu) | Activating Agent | Forms the active ester. |

| Dicyclohexylcarbodiimide (DCC) | Coupling Reagent | Facilitates the esterification. google.com |

| Solvent | Reaction Medium | Tetrahydrofuran (THF) is a commonly used solvent. google.com |

| Temperature | Reaction Condition | Often carried out at 0°C initially, then allowed to warm to room temperature. google.com |

Investigation of Alternative Activation Reagents and Conditions

While the DCC/HOSu method is widely used, research has explored alternative activation reagents to overcome some of its drawbacks, such as the formation of DCU which can be difficult to remove completely, and potential side reactions.

Alternative Reagents:

1-Hydroxybenzotriazole (B26582) (HOBt): HOBt is frequently used as an additive in carbodiimide-mediated couplings. It is known to suppress side reactions and can lead to higher yields and purity of the final product. A patent describes the synthesis of BOC-Gln-(Bz)-OBz where HOBt was used in conjunction with DCC, resulting in a high yield of the desired product. google.com

Other Carbodiimides: Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also employed. The urea (B33335) byproduct formed from EDC is water-soluble, simplifying its removal during the workup.

Pyrocarbonates: Di-tert-butyl pyrocarbonate has been investigated as a condensing reagent for the synthesis of amides of protected amino acids, suggesting its potential applicability in forming active esters as well. researchgate.net

The choice of the activation method and reagents can be tailored based on the specific requirements of the synthesis, such as scale, desired purity, and the nature of the subsequent peptide coupling steps.

Advanced Purification and Characterization Techniques for Synthetic Intermediates

The purity of this compound and its synthetic intermediates is paramount for the successful synthesis of peptides. Advanced purification and characterization techniques are therefore essential to ensure the quality of these materials.

Purification Techniques:

Crystallization: When possible, crystallization is an effective method for purifying the final product and intermediates. A patent mentions that recrystallization from a mixture of ether and hexane (B92381) can yield a white crystalline solid. thieme-connect.de

Column Chromatography: This is a widely used technique for purifying reaction mixtures. A patent describes the use of a basic aluminum oxide column for the purification of a similar compound, which resulted in a crystallized product. google.com Another source mentions purification by column chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC on a reversed-phase column is a powerful technique for obtaining highly pure products. google.com This method is particularly useful for separating the desired product from closely related impurities.

Characterization Techniques:

A comprehensive characterization of the synthetic intermediates and the final product is crucial to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the structure of the compound.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to determine the molecular weight of the compound, confirming its identity.

Melting Point: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a pure compound. google.comthieme-connect.de

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to assess the purity of the product. thieme-connect.de

The table below summarizes the key purification and characterization techniques.

| Technique | Purpose | Details |

| Crystallization | Purification | Effective for obtaining high-purity crystalline solids. thieme-connect.de |

| Column Chromatography | Purification | Separates compounds based on their polarity. google.com |

| HPLC | Purification & Analysis | High-resolution separation for achieving high purity and for analytical assessment. google.com |

| NMR Spectroscopy | Structural Elucidation | Provides detailed information about the molecular structure. |

| Mass Spectrometry | Molecular Weight Determination | Confirms the molecular formula of the compound. |

| Melting Point | Purity Assessment | A sharp melting point indicates high purity. google.comthieme-connect.de |

| TLC | Reaction Monitoring & Purity Check | A rapid method for assessing reaction completion and product purity. thieme-connect.de |

Mechanistic Investigations of Boc D Glu Obzl Osu Reactivity in Amide Bond Formation

Reaction Mechanism of Succinimidyl Ester Aminolysis

The reaction between Boc-D-glu(obzl)-osu and an amine to form a peptide bond proceeds through the aminolysis of the N-hydroxysuccinimide (NHS) ester. nih.govresearchgate.net This reaction is a well-established method for creating amide linkages in peptide synthesis. nih.govresearchgate.net

The aminolysis of succinimidyl esters, such as this compound, follows a nucleophilic acyl substitution pathway. thieme-connect.debzchemicals.com The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. thieme-connect.de The breakdown of this intermediate is the rate-limiting step, resulting in the formation of the amide bond and the release of N-hydroxysuccinimide (HOSu) as a leaving group. thieme-connect.de

The reaction can be described as a two-step process:

Formation of a tetrahedral intermediate: The lone pair of electrons on the nitrogen atom of the incoming amine attacks the electrophilic carbonyl carbon of the succinimidyl ester.

Collapse of the intermediate: The tetrahedral intermediate collapses, expelling the HOSu leaving group and forming the new amide bond.

Computational studies on similar systems suggest that the acylation may proceed via a concerted mechanism, where the addition of the amine and the elimination of the hydroxysuccinimide fragment occur simultaneously. researchgate.net

The transition state of the aminolysis reaction plays a crucial role in determining the reaction rate and stereoselectivity. researchgate.net For the aminolysis of N-hydroxysuccinimide esters, theoretical studies indicate that the transition state is stabilized by hydrogen bonding between the hydrogen of the attacking amine and the carbonyl oxygen of the ester. researchgate.net The charge development on the amino nitrogen in the transition state is significant, indicating that the ability of the amine to stabilize a positive charge is important for the reaction to proceed. mst.edu

The structure of the transition state can influence the stereochemical outcome of the reaction. For instance, lower steric hindrances in the transition state can lead to higher stereoselectivity. researchgate.net

Nucleophilic Acyl Substitution Pathway

Kinetic and Thermodynamic Parameters Governing Coupling Efficiency

The efficiency of the coupling reaction between this compound and an amine is governed by several kinetic and thermodynamic factors. The aminolysis of active esters is a bimolecular reaction, and its rate is dependent on the concentration of the reactants. thieme-connect.de

Key factors influencing coupling efficiency include:

Solvent Polarity: The rate of aminolysis is significantly affected by the polarity of the solvent. thieme-connect.de For instance, the half-life of a 2,4,5-trichlorophenyl ester in the presence of benzylamine (B48309) is one hundred times less in dimethylformamide (DMF) than in benzene (B151609). thieme-connect.de

Catalysis: Mild acids, such as acetic acid, can catalyze the aminolysis reaction. thieme-connect.de

Competition with Hydrolysis: In aqueous solutions, the hydrolysis of the NHS ester competes with the desired aminolysis reaction. nih.govresearchgate.netnih.gov The rate of hydrolysis can be significant, especially at physiological pH, potentially reducing the efficiency of covalent protein immobilization. nih.govresearchgate.netnih.gov Studies have shown that the heterogeneous aminolysis rate constant can be orders of magnitude lower than the heterogeneous hydrolysis rate constant. nih.govnih.gov

| Parameter | Effect on Coupling Efficiency |

| Solvent | Polar solvents like DMF generally accelerate the reaction. thieme-connect.de |

| Concentration | Higher concentrations of reactants increase the reaction rate. thieme-connect.de |

| pH (in aqueous media) | Hydrolysis of the ester is a competing reaction, particularly at pH 6 to 9. nih.govresearchgate.netnih.gov |

| Catalysts | Mild acids can increase the rate of aminolysis. thieme-connect.de |

Stereochemical Integrity and Racemization Pathways during Coupling

Maintaining the stereochemical integrity of the chiral α-carbon is a critical challenge in peptide synthesis. researchgate.netresearchgate.nethighfine.com Racemization, the formation of the opposite enantiomer, can lead to the synthesis of diastereomeric peptides with potentially altered biological activity. researchgate.net

Several factors can influence the retention of chirality at the α-carbon during the coupling of this compound. The primary mechanism of racemization for N-protected amino acids is through the formation of a 5(4H)-oxazolone (azlactone) intermediate. mdpi.comrsc.orgthieme-connect.de The N-α-tert-butyloxycarbonyl (Boc) protecting group, being a urethane-type protection, generally suppresses racemization by making the formation of the oxazolone (B7731731) intermediate less favorable compared to N-acyl protected amino acids. thieme-connect.denih.gov

However, racemization can still occur, and its extent is influenced by:

Base: The presence of a base can promote racemization by direct enolization through abstraction of the α-proton. mdpi.comwiley-vch.de The basicity and steric hindrance of the base are important factors. highfine.com

Solvent: Polar solvents can increase the rate of racemization. nih.govu-tokyo.ac.jp For example, extensive racemization is observed for bulky residues in polar solvents like DMF. nih.gov

Amino Acid Residues: The nature of the amino acid being coupled and the C-terminal residue of the peptide chain can influence the extent of racemization. nih.gov Bulky residues at the coupling site can lead to increased racemization. nih.gov

To minimize the loss of stereochemical purity, several strategies are employed to suppress epimerization (racemization at a stereocenter in a molecule with multiple stereocenters).

Additives: The use of additives in conjunction with coupling reagents is a common and effective strategy. rsc.orgbachem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and N-hydroxysuccinimide (HOSu) are frequently used with carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) to reduce epimerization. bachem.com These additives react with the activated amino acid to form an active ester that is less prone to racemization. bachem.com Other additives such as 7-aza-1-hydroxybenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) have also been developed and are effective at suppressing racemization. bachem.com

Solvent Choice: The choice of solvent can significantly impact the degree of racemization. Less polar solvents are generally preferred to minimize racemization. nih.govcdnsciencepub.com For instance, couplings in tetrahydrofuran (B95107) (THF) tend to result in less racemization compared to those in DMF. nih.govcdnsciencepub.com

Temperature: Lowering the reaction temperature can also help to suppress racemization. u-tokyo.ac.jp

| Strategy | Mechanism of Action | Examples |

| Additives | Form active esters that are less susceptible to racemization. | HOBt, HOSu, HOAt, Oxyma bachem.com |

| Solvent Effects | Less polar solvents can reduce the rate of racemization. | Tetrahydrofuran (THF) is often preferred over Dimethylformamide (DMF). nih.govcdnsciencepub.com |

| Base Selection | Weaker, sterically hindered bases are preferred. | N-methylmorpholine (NMM) often leads to less racemization than triethylamine (B128534) (TEA). highfine.comcdnsciencepub.com |

| Low Temperature | Reduces the rate of the racemization side reaction. | Performing couplings at 0°C or below. u-tokyo.ac.jp |

Formation of Side Products and their Mitigation

In the synthesis of peptides, the reactivity of activated amino acid derivatives like this compound, while essential for forming the desired amide bond, can also lead to several unwanted side reactions. These competing pathways can result in the formation of impurities, reduce the yield of the target peptide, and complicate purification processes. Understanding the nature of these side products is crucial for developing effective mitigation strategies.

The primary side reactions associated with the use of N-hydroxysuccinimide (NHS) esters and Boc-protected glutamic acid derivatives include hydrolysis of the active ester, formation of pyroglutamate (B8496135), and O-acylation of certain amino acid residues.

Hydrolysis of the NHS Ester

Pyroglutamate Formation

A significant side reaction specific to N-terminal glutamic acid derivatives is the intramolecular cyclization to form a pyroglutamyl (pGlu) residue. peptide.com This occurs when the deprotected N-terminal amine attacks the side-chain ester, in this case, the benzyl (B1604629) ester. While the primary target for the N-terminal amine is the activated carboxyl group of another amino acid, this intramolecular reaction can be a competing pathway, leading to chain termination.

O-Acylation

Although NHS esters are primarily used for their reactivity towards primary amines, they can also react with other nucleophilic side chains. nih.gov Specifically, the hydroxyl groups of serine, threonine, and tyrosine residues can be acylated by this compound, forming O-acyl esters. biorxiv.orgnih.gov This phenomenon, often termed "overlabeling," results in undesired branched or modified peptides, increasing the complexity of the product mixture. nih.gov

Mitigation Strategies

Effective control over reaction conditions and the use of specific quenching agents can minimize the formation of these side products.

pH Control: Maintaining an optimal pH is critical. The labeling reaction with NHS esters is most efficient at a pH of 8.0 to 9.0. biorxiv.org However, the rate of hydrolysis also increases at this pH. biorxiv.orgjyi.org Therefore, careful control of pH is necessary to balance efficient coupling with minimal hydrolysis. Running the reaction at a slightly lower pH can help reduce the rate of hydrolysis, though it may also slow the desired amide bond formation. jyi.org

Anhydrous Conditions: Performing the coupling reaction under strictly anhydrous conditions is a primary method to prevent hydrolysis of the NHS ester. The use of dry solvents and inert atmospheres can significantly reduce the presence of water, thereby favoring the aminolysis pathway.

Quenching Excess Reagent: After the coupling reaction is complete, any remaining active ester should be quenched to prevent further side reactions during workup and purification. While hydroxylamine (B1172632) has been traditionally used, studies have shown that methylamine (B109427) can be a more robust and efficient reagent for cleaving unwanted O-acyl esters without affecting the desired N-acyl linkages. nih.gov

Strategic Coupling: For sensitive sequences, the order of amino acid addition can be planned to minimize side reactions. For instance, avoiding an N-terminal glutamic acid residue at an early stage of a long synthesis can reduce the risk of pyroglutamate formation.

The following table summarizes the common side products encountered during the use of this compound and the strategies to mitigate their formation.

| Side Product | Description | Mitigation Strategies |

| Boc-D-Glu(OBzl)-OH | Result of the hydrolysis of the N-hydroxysuccinimide (OSu) ester, which deactivates the amino acid for coupling. biorxiv.orgjyi.org | Maintain anhydrous reaction conditions; Control pH to balance coupling efficiency and hydrolysis. jyi.org |

| Pyroglutamyl (pGlu) Peptide | Formed via intramolecular cyclization of the N-terminal glutamic acid residue, leading to a truncated peptide. peptide.com | Optimize coupling conditions to favor intermolecular reaction over intramolecular cyclization; Strategic placement of glutamic acid in the peptide sequence. |

| O-Acyl Isomers | Undesired esters formed by the reaction of the activated carboxyl group with the side-chain hydroxyl groups of Ser, Thr, or Tyr residues. biorxiv.orgnih.gov | Use a quenching agent like methylamine post-coupling to cleave unwanted O-acyl esters nih.gov; Careful control of reaction time and stoichiometry. |

By implementing these mitigation techniques, the formation of side products can be significantly suppressed, leading to higher yields of the desired peptide and simplifying subsequent purification steps.

Research Applications of Boc D Glu Obzl Osu in Peptide and Organic Synthesis

Contribution to Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient construction of peptide sequences on an insoluble polymer support. chemimpex.comjustia.com Boc-D-glu(obzl)-osu is an important building block within this framework, particularly in the context of the Boc/Bzl protection strategy. chemicalbook.commedchemexpress.com

Incorporation of D-Glutamic Acid Residues in Peptide Sequences

The primary function of this compound is to serve as a protected and activated source for the introduction of a D-glutamic acid residue into a growing peptide chain. medchemexpress.comnih.govchapman.edu Naturally occurring proteins are composed almost exclusively of L-amino acids. sigmaaldrich.com However, the strategic incorporation of D-amino acids is a widely used approach in medicinal chemistry to enhance the therapeutic properties of peptides. sigmaaldrich.comchempep.com Peptides containing D-amino acids often exhibit significantly increased resistance to proteolytic degradation by endogenous enzymes, which preferentially recognize L-amino acid sequences. peptide.comiris-biotech.de This enhanced stability can lead to a longer biological half-life. Furthermore, the inclusion of D-amino acids introduces unique stereochemistry that can induce novel secondary structures and conformations not accessible with L-amino acids alone, potentially leading to increased potency and receptor selectivity. nih.gov

Advantages within the Boc/Bzl Protection Strategy

The Boc/Bzl strategy is one of the classical and most well-validated methods in SPPS. ias.ac.incapes.gov.br It employs the acid-labile tert-butoxycarbonyl (Boc) group for temporary protection of the α-amino group and more acid-stable groups, like benzyl (B1604629) (Bzl) esters, for semi-permanent protection of amino acid side chains. capes.gov.brpeptide.com

Key advantages of this strategy include:

Reliability for Difficult Sequences : The Boc/Bzl method has proven highly reliable for the synthesis of long and complex peptide sequences that may be prone to aggregation. ias.ac.in

Reduced Aggregation : During the synthesis cycle, the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA). This step protonates the newly exposed N-terminal amine, creating a positive charge that helps to disrupt inter-chain hydrogen bonding and reduce peptide aggregation, thereby improving coupling efficiency in subsequent steps. peptide.com

Orthogonality : While both Boc and Bzl groups are acid-labile, their removal requires significantly different acid strengths. The Boc group is cleaved by moderate acids (e.g., TFA), while the Bzl side-chain protecting group and the peptide's linkage to the resin require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for final cleavage. ias.ac.inpeptide.combachem.com This provides a practical level of orthogonality for the stepwise synthesis.

This compound is perfectly suited for this strategy, with its Boc group for temporary N-terminal protection and a Bzl group protecting the glutamic acid side-chain carboxyl function.

Synthesis of Peptides Requiring Specific D-Stereochemistry at Glutamic Acid Positions

The synthesis of peptides where a specific D-stereocenter is required at a glutamic acid position is a direct and important application of this compound. medchemexpress.com The presence of a D-amino acid can be critical for the peptide's intended biological function or structural integrity. peptide.comnih.gov For example, D-amino acids are used to stabilize specific turns or helical structures in a peptide, which can be essential for high-affinity binding to a biological target. nih.gov They are also used in the design of "mirror-image" peptides (composed entirely of D-amino acids), which can bind to L-protein targets with high specificity while being completely resistant to normal enzymatic degradation. iris-biotech.de The use of a pre-synthesized, stereochemically pure building block like this compound ensures that the desired D-configuration is incorporated with high fidelity, preventing the formation of undesirable diastereomeric mixtures. sigmaaldrich.com

Utilization in Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant for many applications, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains a valuable method, particularly for the large-scale production of shorter peptides and for the synthesis of protected peptide fragments that can be joined together later. justia.compnas.org

The chemical properties of this compound are also well-suited for solution-phase methods. The N-hydroxysuccinimide (OSu) ester is a highly effective "active ester." chemimpex.com It reacts efficiently with the free amino group of another amino acid or peptide in solution to form a peptide bond under relatively mild conditions, minimizing the risk of side reactions like racemization. capes.gov.brnih.gov In a typical solution-phase coupling, this compound would be reacted with another amino acid derivative (e.g., one with a protected C-terminus, like H-Leu-OMe) to form a dipeptide. capes.gov.brchemimpex.com The Boc and Bzl protecting groups function in the same manner as in SPPS, ensuring that the correct amide bond is formed.

Design and Synthesis of Structurally Modified Peptides and Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified structures to improve properties like stability, bioavailability, or activity. The incorporation of unnatural amino acids, including D-isomers, is a fundamental strategy in the design of peptidomimetics. This compound serves as a building block for creating such modified peptides. chemicalbook.com For instance, it can be used in the synthesis of glutamic acid analogs intended as enzyme inhibitors, where the D-configuration might provide a better fit for the enzyme's active site or confer resistance to metabolic breakdown. chemicalbook.com

Preparation of Conformationally Constrained Ligands and Macrocycles

Constraining the conformation of a peptide by cyclization or other means can dramatically improve its biological properties. chapman.edu By reducing the peptide's flexibility, the entropic penalty of binding to a receptor is lowered, often resulting in higher binding affinity and selectivity. chapman.edunih.gov Macrocyclization is a common strategy to achieve this conformational constraint.

This compound is a valuable tool in the synthesis of these complex structures. The glutamic acid side chain provides a handle for various chemical modifications or for forming a lactam bridge by creating an amide bond with an N-terminal or side-chain amine of another residue in the peptide sequence. Furthermore, the inclusion of a D-amino acid can be used to promote specific turn conformations that facilitate efficient head-to-tail cyclization, especially in sequences that might otherwise be difficult to cyclize. ias.ac.in The defined stereochemistry of this compound allows for precise control over the final three-dimensional structure of the constrained ligand or macrocycle. justia.com

Engineering Peptides with Enhanced Stability and Modulated Biological Activity

The incorporation of non-natural amino acids is a key strategy for overcoming the limitations of native peptides, such as susceptibility to enzymatic degradation. The D-configuration of the glutamic acid in this compound plays a crucial role in this context.

Introducing D-amino acids into a peptide sequence can significantly enhance its metabolic stability. This is because proteases, the enzymes responsible for breaking down peptides, are highly specific for L-amino acids. By incorporating a D-amino acid like D-glutamic acid, the resulting peptide becomes less recognizable to these enzymes, leading to a longer half-life in biological systems.

Development of Chemical Probes and Bioconjugates

The reactivity of the N-hydroxysuccinimide (OSu) ester in this compound makes it an invaluable reagent for creating chemical probes and bioconjugates. wiley-vch.de These tools are essential for studying complex biological processes.

Modular Synthesis of Fluorescent D-Amino Acid Analogues (FDAAs)

Fluorescent D-amino acid analogues (FDAAs) are powerful probes for visualizing biological processes, such as bacterial cell wall synthesis, with minimal disruption. nih.govresearchgate.net A modular synthesis approach allows for the creation of a diverse library of these probes. nih.govresearchgate.net

In this strategy, a D-amino acid backbone, which can be derived from a precursor like this compound, is coupled with various fluorophores. The OSu ester provides a reactive handle for attaching these fluorescent tags. This modularity enables the synthesis of FDAAs with a range of spectral properties, from blue to red, by simply changing the fluorophore used in the reaction. nih.govresearchgate.net For instance, different commercially available fluorophores can be attached to a D-amino acid scaffold to produce probes suitable for various fluorescence microscopy applications. nih.govresearchgate.net

Versatility in Attaching Functional Moieties to Peptide Scaffolds

The ability to attach a wide array of functional moieties to peptide backbones is crucial for developing novel therapeutics, diagnostic agents, and research tools. This compound, through its reactive OSu group, facilitates the conjugation of various molecules to the side chain of the D-glutamic acid residue.

Comparative Analysis and Orthogonal Strategies in Amino Acid Activation

Comparative Reactivity and Stability of N-Hydroxysuccinimide Esters

N-Hydroxysuccinimide esters are a cornerstone of peptide chemistry, prized for their balance of reactivity and stability, facilitating the formation of amide bonds.

The efficacy of an activated ester is a delicate balance between its reactivity towards nucleophiles (like the N-terminal amine of a growing peptide chain) and its stability against premature hydrolysis or side reactions.

N-Hydroxysuccinimide (NHS) Esters: NHS esters, including Boc-D-Glu(OBzl)-OSu, are widely used due to their favorable reactivity profile. They react efficiently with amino groups to form stable peptide bonds under mild conditions. While stable enough for purification and storage, they are more reactive than some other esters, such as p-nitrophenyl esters. sci-hub.se The by-product of the reaction, N-hydroxysuccinimide, is water-soluble, which can simplify purification processes. arkat-usa.org

p-Nitrophenyl (pNP) Esters: These were among the earlier activated esters used in peptide synthesis. Their reactivity is generally lower than that of NHS esters, often requiring longer reaction times or the presence of a catalyst. google.com The release of p-nitrophenol during the reaction can be monitored spectrophotometrically, which is an advantage for reaction tracking. sci-hub.se

Pentafluorophenyl (PFP) Esters: PFP esters are considered highly reactive, often more so than NHS esters, leading to faster coupling times. google.comthieme-connect.de This high reactivity is attributed to the strong electron-withdrawing nature of the pentafluorophenyl group. thieme-connect.de They exhibit good stability, comparing favorably even to NHS esters in terms of hydrolysis resistance, and are particularly useful in solid-phase peptide synthesis where steric hindrance can be a challenge. google.comrsc.org However, their high reactivity can sometimes lead to side reactions if not carefully controlled.

Interactive Data Table: Comparison of Activated Esters

| Activated Ester Type | Relative Reactivity | Key Advantages | Key Disadvantages |

| N-Hydroxysuccinimide (NHS) | Moderate to High | Good balance of reactivity and stability; water-soluble byproduct. sci-hub.searkat-usa.org | Can be susceptible to hydrolysis. |

| p-Nitrophenyl (pNP) | Low to Moderate | Reaction progress can be monitored; stable for storage. sci-hub.se | Sluggish reactivity, often requiring catalysts or longer reaction times. google.com |

| Pentafluorophenyl (PFP) | High | Very reactive, leading to fast coupling; good for sterically hindered couplings. google.comthieme-connect.de | High cost; potential for side reactions if not controlled. |

The stability of activated esters like this compound is a critical factor for their practical use.

Storage: Generally, Boc-amino acid-OSu derivatives are stable solids that can be stored for extended periods under appropriate conditions. For this compound and similar compounds, storage at low temperatures, typically -20°C, is recommended to minimize degradation. sigmaaldrich.com It is also advisable to store them under an inert atmosphere to prevent hydrolysis from atmospheric moisture.

Handling: These compounds should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety goggles should be worn. echemi.com They are generally stable under recommended storage conditions but should be protected from strong oxidizing agents. peptide.com Upon decomposition, they can release oxides of carbon and nitrogen. peptide.com

Future Research Perspectives and Advanced Methodologies

Innovations in Stereocontrolled Synthesis of D-Amino Acid Derivatives

The synthesis of enantiomerically pure D-amino acids and their derivatives is a significant area of research, driven by their importance in pharmaceuticals and materials science. Traditional chemical methods for producing D-amino acids often face challenges such as high costs and low yields. rsc.org However, recent innovations, particularly in biocatalysis and asymmetric synthesis, are providing more effective and stereocontrolled routes.

One of the most promising frontiers is the use of enzymatic cascades for the stereoinversion of readily available L-amino acids. rsc.org A notable example is the development of a one-pot biocatalytic system that converts various L-amino acids, including L-glutamic acid, into their corresponding D-enantiomers with high selectivity. rsc.org This process typically involves a cascade of enzymes, such as an L-amino acid deaminase and a D-amino acid dehydrogenase, which work in concert to achieve the stereochemical flip. rsc.org Such biocatalytic methods represent a significant leap forward, offering high enantiomeric purity under mild reaction conditions.

Another area of innovation involves the stereocontrolled synthesis of conformationally constrained amino acid analogues, which are valuable for studying protein-receptor interactions and for drug design. For instance, novel spiro analogues of L-glutamic acid have been synthesized starting from D-serine. beilstein-journals.org These complex syntheses employ reactions like diastereoselective rhodium-catalyzed cyclopropanation to build rigid scaffolds that "freeze" the conformation of the amino acid. beilstein-journals.org These advanced strategies, which meticulously control the stereochemistry at multiple chiral centers, are crucial for creating derivatives with enhanced potency and selectivity for specific biological targets, such as glutamate (B1630785) receptors in the central nervous system. beilstein-journals.org

Furthermore, photoredox-catalyzed methods are emerging as powerful tools for generating α-tertiary amino acid derivatives, demonstrating the continuous expansion of the synthetic chemist's toolkit for creating novel and complex D-amino acid structures.

Expanding the Scope of Applications in Complex Molecular Architecture

The unique structural features of Boc-D-Glu(OBzl)-OSu make it an essential building block for constructing complex molecular architectures that go beyond simple linear peptides. The presence of the D-enantiomer is particularly significant as it imparts resistance to enzymatic degradation by proteases, a crucial property for developing long-lasting peptide-based therapeutics.

This derivative is instrumental in the synthesis of peptidomimetics and foldamers—molecules that mimic the structure and function of natural peptides but with enhanced stability and novel properties. researchgate.netresearchgate.net The orthogonal protecting groups of this compound allow for selective chemical modifications. The Boc group can be removed under acidic conditions, while the benzyl (B1604629) ester requires different conditions, such as catalytic hydrogenation, for cleavage. organic-chemistry.orgpreprints.org This differential reactivity is key to creating branched or cyclic structures.

For example, the side-chain carboxyl group, protected as a benzyl ester, can be selectively deprotected and used as an anchor point for creating lactam-bridged peptides. These constrained peptides exhibit specific, stabilized secondary structures, such as helices or turns. adelaide.edu.au Research into electron transfer in peptides has utilized Boc-Glu(OBzl)-OH to synthesize such constrained macrocycles, demonstrating how these structures can influence fundamental biochemical processes. adelaide.edu.au

The activated N-hydroxysuccinimide (OSu) ester facilitates efficient amide bond formation, often eliminating the need for additional coupling agents and minimizing the risk of racemization during synthesis. This reactivity is vital when assembling large and complex molecules where maintaining stereochemical integrity is paramount. beilstein-journals.org As chemists continue to design more sophisticated molecules like antibody-drug conjugates and structured polymers, the demand for versatile building blocks like this compound is expected to grow, pushing the boundaries of what is synthetically achievable.

Development of Sustainable and Efficient Synthetic Routes

The production of specialized chemical reagents like this compound traditionally involves multi-step processes that can be resource-intensive and generate significant chemical waste. Recognizing these challenges, the field of chemical synthesis is increasingly focused on developing more sustainable and efficient manufacturing methods.

A key innovation in this area is the adoption of continuous flow chemistry for peptide synthesis. chimia.chuzh.chnih.gov Unlike traditional batch synthesis, flow-based solid-phase peptide synthesis (SPPS) involves continuously passing reagents through a reactor containing the solid support. vapourtec.comthieme-connect.de This technique offers several advantages:

Reduced Solvent and Reagent Consumption: Flow systems can use as little as 1.2 equivalents of amino acids and significantly reduce solvent usage compared to batch methods. vapourtec.com

Increased Efficiency: By enabling rapid heating and efficient mixing, flow chemistry can dramatically shorten synthesis cycle times. For instance, some flow-based systems can incorporate an amino acid every 1.8 to 3 minutes, a significant improvement over the 60-100 minutes typical for batch processes. nih.gov

Improved Purity: The continuous removal of excess reagents and by-products leads to higher crude peptide purity. vapourtec.com

The "greening" of peptide synthesis also extends to the choice of solvents and reagents. Research has identified more environmentally benign solvents, such as propylene (B89431) carbonate, that can replace hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.org Similarly, safer methods for preparing key intermediates are being developed. For example, the use of cyclohexane (B81311) as a water-azeotroping solvent provides a non-hazardous alternative to benzene (B151609) for the synthesis of amino acid benzyl esters. unimi.it

Furthermore, solvent-free synthesis methodologies, such as using ball-milling technology to prepare N-protected amino acids, are gaining traction. acs.org These methods reduce environmental impact by eliminating the need for large quantities of organic solvents. acs.org The development of transient protecting groups that can be applied and removed in one-pot procedures also contributes to improved step- and atom-economy, paving the way for more cost-effective and environmentally friendly manufacturing of complex peptide building blocks. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-D-Glu(OBzl)-OSu, and how can purity be validated?

- Methodological Answer : this compound is synthesized via sequential protection of glutamic acid. First, the ε-amine group is protected with a benzyl (OBzl) ester, followed by Boc (tert-butyloxycarbonyl) protection of the α-amine. The activated OSu ester is introduced for peptide coupling. Purification typically involves column chromatography (silica gel, eluted with ethyl acetate/hexane). Purity validation requires NMR (¹H/¹³C) to confirm protection groups and ESI-TOF-MS to verify molecular weight .

Q. How should this compound be stored to maintain stability during peptide synthesis?

- Methodological Answer : Store at 2–8°C in a desiccator to prevent hydrolysis of the OSu ester. Stability tests show decomposition at >60% humidity within 48 hours. Pre-dry solvents (e.g., DMF, DCM) before use to minimize moisture-induced side reactions. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane) before critical coupling steps .

Q. What analytical techniques are essential for characterizing this compound intermediates?

- Methodological Answer : Use ¹H NMR to confirm benzyl (δ 7.3 ppm, aromatic protons) and Boc (δ 1.4 ppm, tert-butyl) groups. FT-IR can identify ester carbonyl stretches (~1740 cm⁻¹). For quantitative analysis, HPLC (C18 column, acetonitrile/water gradient) resolves unreacted starting materials. ESI-TOF-MS confirms the molecular ion peak (expected [M+H]⁺ = 338.4) .

Advanced Research Questions

Q. How can coupling efficiency with this compound be optimized in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Optimize molar ratios (1.5–2.0 equivalents of this compound relative to resin-bound amines). Use coupling agents like HOBt/DIC to enhance activation. Monitor completion via Kaiser test or Fmoc deprotection monitoring (UV absorbance at 301 nm). If efficiency <90%, repeat coupling with fresh OSu ester to avoid truncated sequences .

Q. What strategies resolve contradictory NMR data for this compound derivatives?

- Methodological Answer : Contradictions in NMR (e.g., split peaks for benzyl protons) may arise from rotameric equilibria or impurities. Use variable-temperature NMR (VT-NMR) to suppress rotamer effects. For impurity analysis, employ HPLC-MS to isolate and identify byproducts (e.g., hydrolyzed OSu esters). Cross-validate with 2D NMR (COSY, HSQC) for unambiguous assignments .

Q. How does the steric bulk of the Boc group influence regioselectivity in multi-step syntheses?

- Methodological Answer : The Boc group directs coupling to the α-amine due to steric hindrance at the ε-position. Comparative studies using Boc vs. Fmoc protection show a 20% increase in α-selectivity for Boc. To quantify, perform competitive reactions with equimolar Boc- and Fmoc-protected glutamic acid derivatives, analyzing products via LC-MS .

Q. What experimental controls are critical when studying this compound’s hygroscopicity?

- Methodological Answer : Conduct kinetic studies under controlled humidity (using saturated salt solutions in desiccators). Monitor weight gain (dynamic vapor sorption, DVS) and correlate with purity loss (HPLC). Include a desiccant control (e.g., molecular sieves) to establish baseline stability. Replicate at three humidity levels (30%, 50%, 70%) to model real-world conditions .

Methodological Design & Data Analysis

Q. How to design a reproducibility study for this compound-mediated peptide couplings?

- Methodological Answer : Use a factorial design varying temperature (0°C, RT, 40°C), solvent (DMF, DCM, THF), and equivalents (1.0–2.5). Measure yields via HPLC and side products (e.g., diketopiperazines) via MS. Statistical analysis (ANOVA) identifies significant variables. Include a negative control (no coupling agent) to assess non-specific reactions .

Q. What computational tools predict this compound’s reactivity in complex peptide sequences?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model steric interactions between the Boc group and resin matrices. Density Functional Theory (DFT) calculations (using Gaussian) predict activation energies for OSu ester hydrolysis. Validate predictions with experimental coupling rates in model peptides (e.g., Gly-Glu-X sequences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.